N1-(2-Aminophenyl)-N7-phenylheptanediamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .Scientific Research Applications
DNA Interaction and Modification
N1-(2-Aminophenyl)-N7-phenylheptanediamide and similar compounds have been studied for their interactions with DNA. For instance, the reactions of chlorambucil, a compound with structural similarity, with nucleosides like 2'-deoxyguanosine have been examined. The research indicates significant interaction with DNA, particularly at the N7 and N1 sites, leading to DNA modifications such as alkylation and spontaneous depurination (Haapala et al., 2001).
Cancer Research
Compounds structurally related to N1-(2-Aminophenyl)-N7-phenylheptanediamide have been explored for their potential in cancer research. For example, the cytotoxic activity of Pojamide, a related compound, on triple-negative breast cancer cells has been studied. It was found to induce non-apoptotic cell death, potentially linked to a down-regulation of autophagic processes and impairment of mitochondrial function, indicating its potential as an anticancer agent (Luparello et al., 2019).
Therapeutic Oligonucleotide Synthesis
Related compounds have been utilized in the synthesis of therapeutic oligonucleotides. The 2-(N-formyl-N-methyl)aminoethyl group, for instance, was synthesized for application in solid-phase oligodeoxyribonucleotide synthesis, highlighting the role of similar structures in developing therapeutic agents (Grajkowski et al., 2001).
Photodynamic Cancer Therapy
Amino-substituted derivatives, similar to N1-(2-Aminophenyl)-N7-phenylheptanediamide, have been designed as pH-activatable photosensitizers for photodynamic cancer therapy. These compounds showed a significant increase in photophysical processes upon acid addition, highlighting their potential application in targeted cancer treatment (Horiuchi et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Future Directions
The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .
properties
IUPAC Name |
N'-(2-aminophenyl)-N-phenylheptanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIULUYKQLVQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429495 | |
Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
CAS RN |
537034-15-4 | |
Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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